Trans‑Translation Inhibition: Quantitative Activity Against Legionella pneumophila vs. In‑Class Furazan Benzamides
The compound is annotated as a direct‑acting trans‑translation inhibitor with a reported spectrum of activity against Gram‑negative bacteria, specifically Legionella pneumophila [1]. While quantitative IC50 data for this exact compound are not publicly available in peer‑reviewed literature, the structurally related oxadiazole trans‑translation inhibitor KKL‑35 (which contains a 1,3,4‑oxadiazole core) inhibits the trans‑translation tagging reaction with an IC50 of 0.9 µM and exhibits broad‑spectrum antibiotic activity . The 1,2,5‑oxadiazole (furazan) scaffold present in the target compound possesses a distinct electronic profile compared to the 1,3,4‑oxadiazole isomer, with a strong inductive effect comparable to trifluoromethyl or tetrazolyl groups , suggesting potential differences in target binding kinetics and selectivity.
| Evidence Dimension | Trans‑translation tagging reaction inhibition |
|---|---|
| Target Compound Data | Qualitative: annotated as trans‑translation inhibitor; active against Legionella pneumophila |
| Comparator Or Baseline | KKL‑35 (1,3,4‑oxadiazole isomer): IC50 = 0.9 µM |
| Quantified Difference | Quantitative IC50 for target compound unavailable; scaffold electronic effect difference noted |
| Conditions | In vitro trans‑translation tagging assay (for KKL‑35); AntibioticDB annotation (for target compound) |
Why This Matters
For procurement decisions in antibacterial discovery programs targeting the ribosome rescue pathway, the furazan scaffold offers a structurally differentiated starting point from the more common 1,3,4‑oxadiazole trans‑translation inhibitors such as KKL‑35 and MBX‑4132.
- [1] AntibioticDB. Compound entry for 2,4‑dichloro‑N‑(4‑phenyl‑1,2,5‑oxadiazol‑3‑yl)benzamide. https://antibioticdb.com/AdbCompoundDisplayForward?id=230 View Source
